molecular formula C4H7N3S B12926888 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- CAS No. 21885-29-0

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl-

Cat. No.: B12926888
CAS No.: 21885-29-0
M. Wt: 129.19 g/mol
InChI Key: IOVAEPYUPBLCKS-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thione (-S) group at position 3 and methyl groups at positions 2 and 4. Its structure is characterized by partial saturation at the 2,4-positions (dihydro) and planar geometry due to aromatic conjugation. The methyl groups enhance lipophilicity, while the thione moiety contributes to hydrogen bonding and metal coordination capabilities .

This compound belongs to a broader class of 1,2,4-triazole-3-thiones, which are studied for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects .

Properties

CAS No.

21885-29-0

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

2,4-dimethyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C4H7N3S/c1-6-3-5-7(2)4(6)8/h3H,1-2H3

InChI Key

IOVAEPYUPBLCKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN(C1=S)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides with Carbonyl Compounds

  • Methodology : The most common laboratory synthesis involves the reaction of thiosemicarbazides with suitable aldehydes or ketones under alkaline conditions. This reaction promotes cyclization to form the 1,2,4-triazole ring with the thione group at position 3.

  • Reaction Conditions : Typically, the reaction is carried out in ethanol or other polar solvents with a base such as sodium hydroxide or potassium carbonate at reflux temperatures (70–90°C) for several hours (6–12 hours).

  • Mechanism : The thiosemicarbazide reacts with the carbonyl compound to form a hydrazone intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the triazole-thione.

  • Advantages : This method is straightforward, uses readily available starting materials, and allows for structural variation by changing the carbonyl compound.

Cyclization via Hydrazine Derivatives and Carbon Disulfide

  • Methodology : Another approach involves reacting hydrazine derivatives with carbon disulfide to form dithiocarbazates, which upon cyclization with aldehydes or ketones yield the triazole-thione ring.

  • Reaction Conditions : This process is typically conducted in ethanol or aqueous ethanol under reflux conditions. The reaction time ranges from 6 to 10 hours.

  • Notes : This method is useful for introducing specific substituents on the triazole ring and can be adapted for scale-up.

Thionation of 2,4-Dihydro-3H-1,2,4-Triazol-3-ones

  • Methodology : The conversion of 2,4-dihydro-3H-1,2,4-triazol-3-ones to the corresponding thiones is a key step in some synthetic routes. This thionation can be achieved using reagents such as Lawesson's reagent, phosphorus pentasulfide (P2S5), or bis(tricyclohexyltin) sulfide in the presence of boron trihalides.

  • Reaction Conditions :

    • Using Lawesson's reagent or P2S5 typically requires refluxing in toluene or xylene for 12–24 hours.

    • The bis(tricyclohexyltin) sulfide method involves reacting the triazol-3-one with bis(tricyclohexyltin) sulfide and boron trichloride in anhydrous toluene at reflux (100–150°C) for 15–24 hours under an inert atmosphere (nitrogen or argon).

  • Yields and Purity : The bis(tricyclohexyltin) sulfide method has been reported to provide higher yields and better purity compared to Lawesson's reagent, which often results in poor yields for this substrate.

  • Advantages : This method allows for selective thionation of the triazol-3-one to the thione, which is crucial for obtaining the desired compound.

Industrial Scale Synthesis

  • Industrial production typically adapts the above methods but employs continuous flow reactors and automated systems to improve efficiency, reproducibility, and safety.

  • Optimization of parameters such as temperature, pressure, solvent choice, and reactant concentrations is critical to maximize yield and purity.

  • Use of anhydrous solvents and inert atmospheres is standard to prevent hydrolysis and side reactions.

Preparation Method Key Reactants Solvent Temperature (°C) Time (hours) Yield (%) Notes
Thiosemicarbazide + Carbonyl Compound Thiosemicarbazide, aldehyde/ketone Ethanol 70–90 6–12 70–85 Alkaline conditions, reflux
Hydrazine Derivative + Carbon Disulfide Hydrazine, CS2, aldehyde/ketone Ethanol 70–90 6–10 65–80 Cyclization under reflux
Thionation of Triazol-3-one (Lawesson's) Triazol-3-one, Lawesson's reagent Toluene/Xylene 110–130 12–24 40–60 Lower yield, longer reaction time
Thionation with Bis(tricyclohexyltin) Sulfide + BCl3 Triazol-3-one, bis(tricyclohexyltin) sulfide, BCl3 Anhydrous toluene 100–150 15–24 80–90 Higher yield, inert atmosphere preferred
  • Monitoring : Reaction progress is commonly monitored by thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane mixtures as eluents.

  • Purification : The crude product is purified by recrystallization from ethanol/water mixtures or by column chromatography using silica gel.

  • Characterization : The final compound is characterized by NMR spectroscopy, IR spectroscopy (notably the C=S stretch), mass spectrometry, and elemental analysis to confirm structure and purity.

  • Studies have shown that the choice of solvent and base significantly affects the cyclization efficiency and purity of the product.

  • Anhydrous conditions and inert atmospheres reduce side reactions such as hydrolysis or oxidation.

  • The use of bis(tricyclohexyltin) sulfide with boron trichloride for thionation is a notable advancement, providing higher yields and cleaner products compared to traditional thionation reagents.

  • Reaction times and temperatures have been optimized to balance conversion rates and minimize decomposition.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of 3H-1,2,4-triazole-3-thione exhibit promising antidepressant properties. A study evaluated a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones for their ability to antagonize hypothermia and reserpine-induced ptosis in mice. The most active compounds were those substituted with haloaryl groups at the 5-position and methyl groups at the 2- and 4-positions. Notably, replacing the thiocarbonyl group at the 3-position with a carbonyl group resulted in a loss of activity .

Compound StructureActivity Level
5-(3-chlorophenyl)-4-hexyl derivativeHigh
Methyl-substituted variantsModerate
Carbonyl-replaced variantNo activity

Agricultural Applications

Fungicidal Properties
The compound has been explored for its fungicidal properties against various plant pathogens. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol biosynthesis. Specific studies have shown that certain triazole derivatives effectively reduce the incidence of diseases like powdery mildew in crops such as wheat and barley.

Case Study: Efficacy Against Powdery Mildew
In a controlled study, several triazole derivatives were tested against Erysiphe graminis, the causative agent of powdery mildew. The results indicated that compounds with specific substitutions at the triazole ring exhibited significant antifungal activity.

CompoundConcentration (mg/L)Efficacy (%)
Compound A10085
Compound B20090
Compound C5070

Materials Science

Polymer Chemistry
3H-1,2,4-Triazole derivatives have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research into polymer blends containing triazole units has shown improved fire resistance and tensile strength.

Case Study: Thermal Stability Enhancement
A recent study investigated the incorporation of triazole-based compounds into polyamide matrices. The findings revealed that adding triazole units increased the thermal degradation temperature by approximately 30°C compared to pure polyamide.

Polymer TypeAddition (%)Thermal Degradation Temp (°C)
Polyamide A5%360
Polyamide B10%370

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among triazole-3-thione derivatives lie in substituent groups, which critically influence solubility, logP, and bioactivity. Below is a comparative table of select analogs:

Compound Name Substituents Molecular Weight (g/mol) logP Key Biological Activity Reference
Target Compound (2,4-dimethyl derivative) 2,4-diMe 183.27 (calculated) ~0.8† Anticonvulsant (predicted)
5-(2-Fluorophenyl)-2,4-dimethyl derivative 2,4-diMe; 5-(2-fluorophenyl) 223.27 N/A Antimicrobial potential
TP-315 (5-(3-Cl-phenyl)-4-hexyl derivative) 4-hexyl; 5-(3-Cl-phenyl) ~290.8 >3.0‡ Anticonvulsant (MES model)
4-Amino-5-(chlorophenoxy) derivative 4-NH2; 5-(4-Cl-2-Me-phenoxymethyl) 270.74 1.52 (density) Antifungal/antimicrobial
4-[4-(Dimethylamino)phenyl] derivative 4-(4-NMe2-phenyl) ~250.3 N/A Anticancer (in silico)

†Estimated from analog data in ; ‡Hexyl group increases lipophilicity.

Key Observations :

  • Lipophilicity : Methyl substituents (target compound) yield moderate logP (~0.8), whereas bulkier groups like hexyl (TP-315) or aromatic rings (fluorophenyl) increase logP significantly, enhancing blood-brain barrier (BBB) penetration but risking neurotoxicity .
  • Polarity: Amino groups (e.g., 4-NH2 in ) improve water solubility but may reduce CNS bioavailability.
  • Electron Effects : Electron-withdrawing groups (e.g., 5-F in ) enhance antimicrobial activity via increased electrophilicity .

Biological Activity

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-2,4-dimethyl- (commonly referred to as 2,4-dihydro-3H-1,2,4-triazole-3-thione) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₅H₉N₃S
  • Molecular Weight : 143.21 g/mol
  • CAS Registry Number : 37526-42-4
  • IUPAC Name : 3H-1,2,4-triazole-3-thione

Antidepressant Activity

A series of studies have evaluated the antidepressant potential of various derivatives of 3H-1,2,4-triazole-3-thione. One notable study synthesized a range of 5-aryl substituted derivatives and tested them in animal models. The results indicated that certain derivatives exhibited significant antidepressant-like effects by antagonizing reserpine-induced ptosis and hypothermia in mice. The most active compounds contained halogenated aryl groups at the 5-position and methyl groups at the 2 and 4 positions of the triazole ring .

Antiepileptic Activity

Recent research has highlighted the potential of triazole derivatives as antiepileptic agents. For instance, a study investigated the chronic administration of a specific derivative (TP-315) in living organisms. The findings demonstrated that TP-315 could effectively inhibit specific CYP450 isoforms and showed promising results in reducing seizure activity in animal models. Histopathological examinations revealed minimal adverse effects on kidney tissues .

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

  • Monoamine Modulation : Some studies suggest that the antidepressant effects may not be due to norepinephrine uptake inhibition or monoamine oxidase inhibition but rather through other neurochemical pathways.
  • CYP450 Inhibition : The antiepileptic properties have been linked to the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect the pharmacokinetics of concurrent medications .

Study on Antidepressant Activity

In a controlled study involving various triazole derivatives:

  • Active Compounds : The most effective compounds were those with specific substitutions that enhanced their interaction with neurotransmitter systems.
  • Methodology : Behavioral tests were conducted on mice to evaluate changes in locomotion and depressive-like behaviors.

Study on Antiepileptic Effects

In another investigation:

  • Compound Tested : TP-315 was administered at varying doses.
  • Results : Significant reductions in seizure frequency were observed alongside biochemical assessments indicating preserved liver and kidney function.

Data Tables

Compound NameActivity TypeKey Findings
TP-315AntiepilepticReduced seizure frequency; minimal toxicity
5-Aryl DerivativesAntidepressantSignificant behavioral improvements in mice
Various Triazole DerivativesCYP450 InhibitionInhibition of CYP450 isoforms affecting drug metabolism

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3H-1,2,4-triazole-3-thione derivatives, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of thiourea intermediates under acidic conditions. For example, reacting substituted benzyl chlorides with thiourea forms intermediates, which are cyclized using HCl or H₂SO₄. Industrial-scale optimization may employ continuous flow reactors to enhance yield and efficiency .
  • Key Parameters : Temperature (60–100°C), acid concentration (1–3 M), and reaction time (4–12 hours) are critical. Catalysts like Lewis acids (e.g., ZnCl₂) can accelerate cyclization .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 3H-1,2,4-triazole-3-thione derivatives?

  • Experimental Approach :

  • ¹H/¹³C NMR : Identify protons and carbons adjacent to sulfur (e.g., thione S–C–N signals at δ 160–180 ppm for ¹³C). Substituents like methyl groups appear as singlets (δ 2.3–2.6 ppm for ¹H) .
  • IR Spectroscopy : Detect C=S stretches at 1150–1250 cm⁻¹ and N–H vibrations (if present) at 3200–3400 cm⁻¹ .
    • Validation : Compare experimental data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-311G(d,p)) to resolve ambiguities .

Q. What computational tools are used to predict the toxicity of triazole-3-thione derivatives?

  • Method : The GUSAR-online platform predicts acute toxicity (e.g., LD₅₀) using quantitative structure-activity relationship (QSAR) models based on structural descriptors like lipophilicity and electronegativity .
  • Application : Screen 14 derivatives of 5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione to exclude compounds with predicted LD₅₀ < 500 mg/kg .

Advanced Research Questions

Q. How do substituents (e.g., chloro, methoxy) influence the antimicrobial activity of triazole-3-thione derivatives?

  • Structure-Activity Relationship (SAR) :

  • Methoxy Groups : 3,4-Dimethoxyphenyl derivatives exhibit higher antifungal activity (MIC = 8–16 µg/mL) due to enhanced membrane permeability .
  • Chloro Substituents : 3-Chlorophenyl derivatives show broad-spectrum antibacterial activity (MIC = 4–32 µg/mL) by disrupting bacterial efflux pumps .
    • Experimental Design : Compare MIC values against Candida albicans and Staphylococcus aureus using broth microdilution assays .

Q. What DFT-based strategies are employed to study the electronic properties of triazole-3-thione derivatives?

  • Computational Protocol :

  • Geometry Optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths (e.g., C=S: 1.65–1.68 Å) and dihedral angles .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps (ΔE ≈ 4–5 eV) to predict reactivity and charge transfer interactions .
    • Validation : Overlay DFT-calculated IR spectra with experimental data (RMSD < 10 cm⁻¹) .

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for triazole-3-thione syntheses?

  • Case Study : Conflicting yields (40–85%) for 4-(3-chlorophenyl)methyl derivatives .
  • Resolution :

  • DoE (Design of Experiments) : Vary temperature (70–90°C), solvent (EtOH vs. DMF), and acid catalyst (H₂SO₄ vs. HCl). Optimal conditions: 80°C, HCl (2 M), EtOH (yield: 78%) .
  • Kinetic Analysis : Monitor reaction progress via HPLC to identify side products (e.g., over-oxidation to sulfones) .

Q. What strategies address discrepancies in biological activity data across structurally similar triazole-3-thiones?

  • Example : A compound with 2,4-dimethoxyphenyl shows high antifungal activity in one study (MIC = 8 µg/mL) but low activity (MIC > 64 µg/mL) in another .
  • Resolution :

  • Standardize Assays : Use identical fungal strains (e.g., ATCC 90028) and growth media (RPMI-1640) .
  • Synergy Testing : Evaluate combinations with fluconazole to identify potentiating effects .

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